
N-(1-(1-(4-氟-3-甲基苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide" is a structurally complex molecule that appears to be related to a class of compounds known for their affinity to dopamine receptors, particularly the D4 subtype. These compounds are characterized by a benzamide moiety and variations in the piperazine or piperidine ring structures, which are often substituted with various aryl groups. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds with similar structural motifs and their biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an amide bond between a piperazine or piperidine ring and a substituted benzamide. For example, compounds with high affinity for the D4 receptor were synthesized by linking an arylpiperazine to a methoxybenzamide group . Another study describes the synthesis of triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, which could be relevant to the triazole moiety present in the compound of interest . The synthesis steps often include the use of primary amines and may involve intermediate steps such as Schiff base formation and Mannich reactions .
Molecular Structure Analysis
The molecular structure of compounds similar to the one includes a central piperazine or piperidine ring, substituted with various aryl groups, which significantly influences their binding affinity and selectivity to dopamine receptors . The presence of a triazole ring, as indicated in the compound's name, suggests a heterocyclic component that could contribute to the compound's pharmacological profile. The structure-activity relationship (SAR) studies indicate that modifications to the amide bond and the alkyl chain length can affect the receptor affinity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of amide bonds, the use of Schiff bases, and Mannich reactions . These reactions are crucial for creating the desired structural diversity and for fine-tuning the pharmacological properties of the compounds. The reactivity of the triazole ring in the compound of interest may also play a role in its chemical behavior and potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored to optimize their interaction with dopamine receptors. For instance, the lipophilicity of the compounds is adjusted to ensure adequate brain penetration and low nonspecific binding, which is crucial for their potential use as positron emission tomography (PET) tracers . The introduction of fluorine atoms, as seen in the compound's name, can also affect the molecule's lipophilicity and metabolic stability. The compounds' affinities for the D4 receptor, as well as their selectivity over other receptors such as D2, 5-HT1A, and adrenergic alpha1 receptors, are key characteristics that are carefully evaluated during the development of these ligands .
科学研究应用
PET成像放射性标记
N-(1-(1-(4-氟-3-甲基苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-甲氧基苯甲酰胺由于其化学结构,引起了人们对用于正电子发射断层扫描(PET)成像的放射性标记化合物的开发的兴趣。类似的化合物,特别是那些含有氟、甲氧基苯甲酰胺和哌啶基团的化合物,已被合成并应用于PET成像中,以研究各种生物靶点和过程。例如,放射性标记拮抗剂[18F]p-MPPF已被用于研究5-HT1A受体,展示了该化合物在动物模型和人类中研究血清素能神经传递的潜力(Plenevaux等,2000)。该应用强调了该化合物在通过非侵入性成像技术推进我们对神经递质系统理解中的作用。
抗菌活性
存在于N-(1-(1-(4-氟-3-甲基苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-甲氧基苯甲酰胺中的1,2,4-三唑的结构基序已探索其抗菌特性。具有1,2,4-三唑环的化合物已被合成并被证明具有显着的抗菌活性。例如,新型1,2,4-三唑衍生物对各种微生物表现出良好或中等的活性,突出了此类化合物在开发新型抗菌剂中的潜力(Bektaş等,2007)。
抗肿瘤活性
对1,2,4-三唑衍生物的研究还扩展到评估它们的抗肿瘤活性。已针对癌细胞系评估了特定衍生物,在抑制肿瘤生长方面显示出有希望的结果。这表明具有1,2,4-三唑核心的化合物,包括N-(1-(1-(4-氟-3-甲基苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-甲氧基苯甲酰胺,可能是抗癌药物开发的潜在候选者(Arul & Smith,2016)。
分子对接和EGFR抑制
1,2,4-三唑衍生物在癌症研究中的探索还涉及分子对接研究,以了解其作用机制,特别是作为表皮生长因子受体(EGFR)抑制剂。这些研究提供了对分子结构的修改如何增强对EGFR(许多类型癌症中的关键靶点)的结合亲和力和选择性的见解。这一研究方向突出了N-(1-(1-(4-氟-3-甲基苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)-2-甲氧基苯甲酰胺在靶向癌症治疗开发中做出贡献的潜力(Karayel,2021)。
属性
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-15-13-17(7-8-19(15)24)29-14-20(26-27-29)23(31)28-11-9-16(10-12-28)25-22(30)18-5-3-4-6-21(18)32-2/h3-8,13-14,16H,9-12H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTZBDFSVFUXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

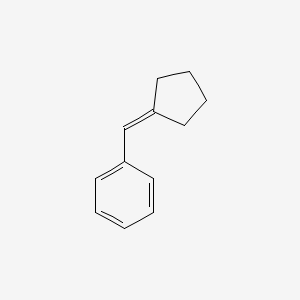
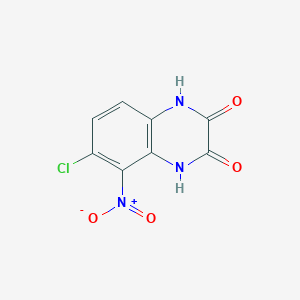
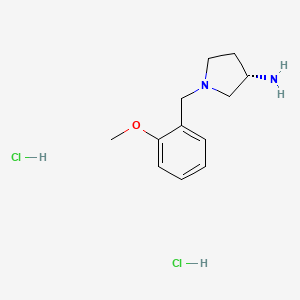
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)
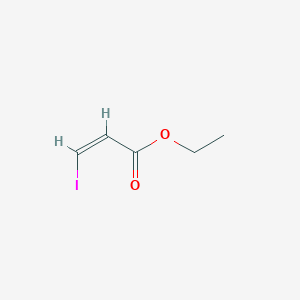
![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)
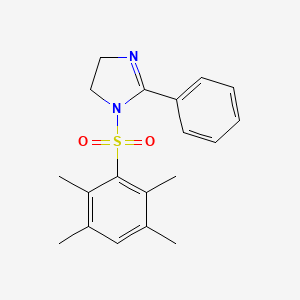

![N-(furan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2529506.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)
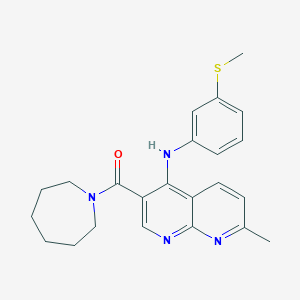
![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)
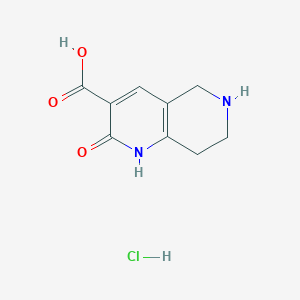
![2-[[5-Ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529516.png)